molecular formula C13H10FNO3 B6415386 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% CAS No. 1261986-52-0

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415386
CAS RN: 1261986-52-0
M. Wt: 247.22 g/mol
InChI Key: BQHWJHLHZKSJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine, abbreviated as 2F-5MPCP-5H, is a compound belonging to the class of pyridine-based heterocycles. It is a colorless, crystalline solid with a melting point of 120-121 °C and a boiling point of 253-255 °C. 2F-5MPCP-5H is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

2F-5MPCP-5H is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of novel pyridine-based heterocyclic compounds, such as 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxaldehyde, which is used as an intermediate in the synthesis of anti-inflammatory drugs. 2F-5MPCP-5H has also been used in the synthesis of biologically active compounds such as 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid, which is used in the synthesis of antifungal agents.

Mechanism of Action

2F-5MPCP-5H is an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of these compounds is dependent on their structure and the type of biological target. For example, 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid is an antifungal agent that inhibits the growth of fungi by blocking the synthesis of ergosterol, the main component of fungal cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-5MPCP-5H are not well understood. However, it has been shown to have some effects on the biochemical and physiological processes of the body. For example, 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid has been shown to inhibit the growth of fungi by blocking the synthesis of ergosterol, the main component of fungal cell membranes.

Advantages and Limitations for Lab Experiments

2F-5MPCP-5H is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and availability. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and is not very stable in the presence of light or air.

Future Directions

There are a number of potential future directions for research involving 2F-5MPCP-5H. These include the development of new synthetic routes for its production, the study of its effects on various biological systems, and the development of new pharmaceuticals and agrochemicals based on its structure. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

2F-5MPCP-5H is synthesized through a two-step process involving the reaction of 2-fluoro-5-methoxycarbonylphenylhydrazine with 5-hydroxy-2-pyridinecarboxaldehyde. In the first step, the 2-fluoro-5-methoxycarbonylphenylhydrazine is reacted with 5-hydroxy-2-pyridinecarboxaldehyde to form 2-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxy-5-pyridinecarboxaldehyde. In the second step, the 2-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxy-5-pyridinecarboxaldehyde is reacted with thionyl chloride to form 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine.

properties

IUPAC Name

methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-4-11(14)10(6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWJHLHZKSJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692713
Record name Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate

CAS RN

1261986-52-0
Record name Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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